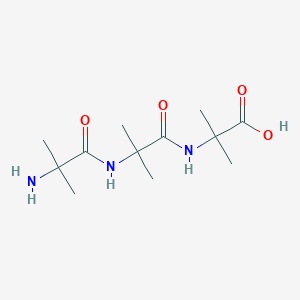
2-Methylalanyl-2-methylalanyl-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylalanyl-2-methylalanyl-2-methylalanine is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available and cost-effective raw materials, maintaining mild reaction conditions, and ensuring high yield and purity. The total yield of the industrial process can reach up to 80-83%, with the purity of the final product exceeding 99.6% .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylalanyl-2-methylalanyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Methylalanyl-2-methylalanyl-2-methylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-Methylalanyl-2-methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylalanine: A simpler analog with one methyl group.
N-Pyridoxyl-2-Methylalanine-5-Phosphate: A derivative with additional functional groups.
β-Methylamino-L-alanine: A neurotoxic analog produced by cyanobacteria.
Uniqueness
2-Methylalanyl-2-methylalanyl-2-methylalanine is unique due to its multiple methyl groups, which confer distinct structural and chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
50348-89-5 |
|---|---|
Formule moléculaire |
C12H23N3O4 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2-[[2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-10(2,13)7(16)14-11(3,4)8(17)15-12(5,6)9(18)19/h13H2,1-6H3,(H,14,16)(H,15,17)(H,18,19) |
Clé InChI |
KIYPXJWEIKRDBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


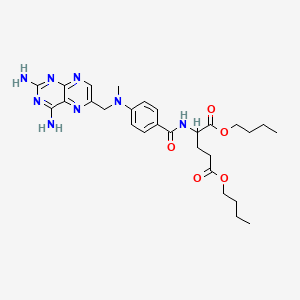

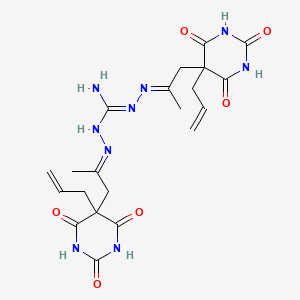
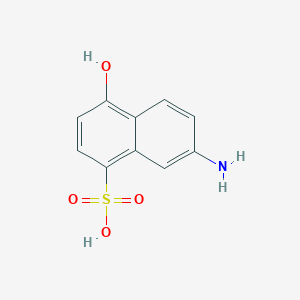
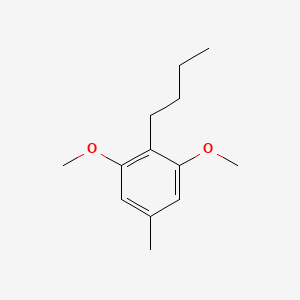
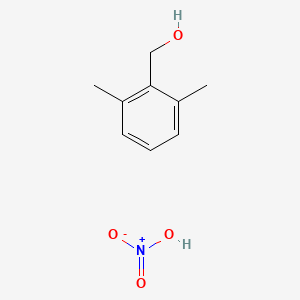
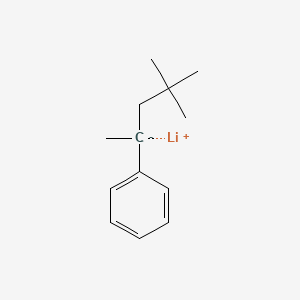

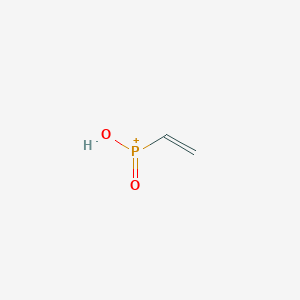
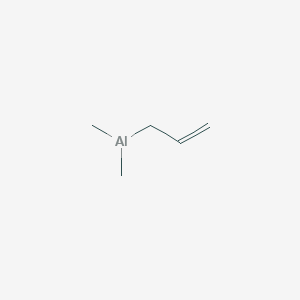

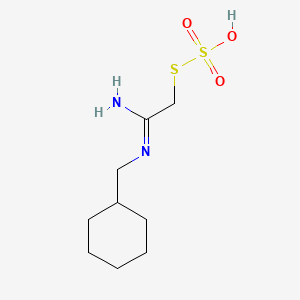
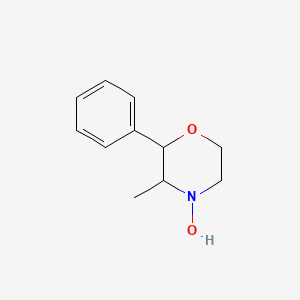
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
